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Imidazo[1,5-A]pyridine-7-carboxylic acid

Cat. No.: B1315449
CAS No.: 588720-29-0
M. Wt: 162.15 g/mol
InChI Key: GMBMIWBXIHLWDP-UHFFFAOYSA-N
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Description

Contextualization of the Imidazo[1,5-A]pyridine (B1214698) Scaffold in Heterocyclic Chemistry

The imidazo[1,5-a]pyridine scaffold is a noteworthy N-based heterocyclic system where an imidazole (B134444) ring is fused with a pyridine (B92270) ring. researchgate.net This fusion results in a unique aromatic core with distinct chemical properties that have been extensively utilized in various technological fields. researchgate.net The unique chemical structure and versatility of imidazo[1,5-a]pyridine derivatives have led to their investigation in areas ranging from optoelectronic devices to pharmaceuticals. rsc.org These compounds are known for their luminescent properties, making them valuable in the development of fluorescent probes and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Historical Overview of Imidazo[1,5-A]pyridine Derivatives Research

Research into imidazo[1,5-a]pyridine derivatives has a rich history, with numerous synthetic methodologies being developed over the decades. rsc.org Early methods often involved Vilsmeier-type cyclizations of N-2-pyridylmethyl amides. lew.ro Over time, more sophisticated and efficient synthetic routes have been established, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org The development of these synthetic strategies has allowed for the convenient synthesis of a wide range of substituted imidazo[1,5-a]pyridines from readily available starting materials. rsc.orgresearchgate.net This has been instrumental in exploring their potential in various applications, including as cardiotonic agents, aromatase inhibitors, and thromboxane (B8750289) A2 synthesis inhibitors. lew.ro

Rationale for Focusing on the 7-Carboxylic Acid Substituted Imidazo[1,5-A]pyridine

The strategic placement of a carboxylic acid group at the 7-position of the imidazo[1,5-a]pyridine scaffold is a key area of interest for several reasons. The carboxylic acid functionality serves as a versatile synthetic handle, enabling the facile introduction of various other functional groups through reactions such as amidation and esterification. This allows for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics. In the context of medicinal chemistry, the carboxylic acid group can act as a pharmacophore, participating in crucial hydrogen bonding interactions with biological targets. For instance, the related 3H-imidazo[4,5-B]pyridine-7-carboxylic acid has been identified as a very important intermediate in the synthesis of compounds with inhibitory activities against various kinases. google.com This highlights the potential of the 7-carboxylic acid moiety to be a key feature for biological activity.

Current Landscape and Emerging Research Trends in Imidazo[1,5-A]pyridine-7-carboxylic Acid Research

While specific research on this compound is not as extensively documented as for other isomers, the broader field of imidazo[1,5-a]pyridine research provides insights into potential future directions. A significant trend is the exploration of their photophysical properties for applications in materials science, such as in the development of novel fluorophores and materials for optoelectronic devices. rsc.orgresearchgate.net In medicinal chemistry, there is a continued interest in developing new therapeutic agents based on this scaffold. nih.gov Given the versatility of the carboxylic acid group, it is anticipated that future research on this compound will focus on the synthesis of novel derivatives with tailored biological activities and material properties. This could include the development of new anti-cancer agents, antibacterial compounds, or advanced luminescent materials. rsc.orgresearchgate.netnih.gov

Detailed Research Findings

The following table summarizes key research findings on various derivatives of the imidazo[1,5-a]pyridine scaffold, illustrating the diverse applications of this class of compounds.

Derivative ClassResearch FocusKey Findings
General Imidazo[1,5-a]pyridinesLuminescent PropertiesExhibit fluorescence, making them suitable for optoelectronic devices and sensors. rsc.orgresearchgate.net
Substituted Imidazo[1,5-a]pyridinesMedicinal ChemistryShow potential as anti-cancer, antibacterial, and cardiotonic agents. researchgate.netlew.ronih.gov
Imidazo[1,5-a]pyridin-3-ylidenesN-Heterocyclic CarbenesServe as versatile platforms for the generation of stable N-heterocyclic carbenes. researchgate.net

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B1315449 Imidazo[1,5-A]pyridine-7-carboxylic acid CAS No. 588720-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-2-10-5-9-4-7(10)3-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBMIWBXIHLWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478213
Record name IMIDAZO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588720-29-0
Record name IMIDAZO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,5-a]pyridine-7-carboxylic acid
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Synthetic Methodologies for Imidazo 1,5 a Pyridine 7 Carboxylic Acid and Its Analogs

Classical and Established Synthetic Routes for the Imidazo[1,5-a]pyridine (B1214698) Core

The synthesis of the imidazo[1,5-a]pyridine scaffold has been a subject of extensive research, leading to the development of several reliable methods. These approaches typically involve the construction of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) moiety.

Vilsmeier-Type Cyclizations

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds. rsc.orgwikipedia.org In the context of imidazo[1,5-a]pyridine synthesis, a Vilsmeier-type cyclization of N-2-pyridylmethyl amides serves as a common strategy. This method involves the reaction of a substituted amide with a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) derivative like N,N-dimethylformamide (DMF). The resulting chloroiminium ion acts as an electrophile, leading to intramolecular cyclization and the formation of the fused imidazole ring. This approach is particularly useful for accessing a variety of substituted imidazo[1,5-a]pyridines. nih.gov

Reactions of 2-(Aminomethyl)pyridines with Electrophilic Reagents

A widely employed and versatile strategy for constructing the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic reagents. beilstein-journals.orgnih.gov This method allows for the introduction of diverse substituents onto the imidazole ring. The choice of electrophile dictates the final substitution pattern of the heterocyclic system.

Commonly used electrophiles include:

Carboxylic acids and their derivatives: Acyl chlorides, anhydrides, and esters react with 2-(aminomethyl)pyridines to form an intermediate amide, which then undergoes cyclization to yield the corresponding imidazo[1,5-a]pyridine. beilstein-journals.orgresearchgate.net

Aldehydes: Oxidative cyclocondensations with aldehydes have also been successfully employed. beilstein-journals.org

Nitroalkanes: In a novel approach, nitroalkanes, when electrophilically activated with polyphosphoric acid (PPA) and phosphorous acid, can cyclize with 2-(aminomethyl)pyridines to afford imidazo[1,5-a]pyridines in moderate to good yields, although the reaction conditions can be harsh. beilstein-journals.org

The general reaction mechanism involves the initial formation of an amidine or related intermediate, followed by an intramolecular cyclization onto the pyridine ring and subsequent aromatization. beilstein-journals.org

Ammonium (B1175870) Acetate-Mediated Condensations of Pyridyl Ketones with Aldehydes

A one-pot, three-component condensation reaction represents an efficient and atom-economical approach to the synthesis of imidazo[1,5-a]pyridines. researchgate.netsemanticscholar.org This method typically involves the reaction of a pyridyl ketone, an aldehyde, and ammonium acetate (B1210297). Ammonium acetate serves as a source of ammonia, which is essential for the formation of the imidazole ring. This multicomponent strategy allows for the rapid assembly of complex imidazo[1,5-a]pyridine derivatives from readily available starting materials. The reaction often proceeds under mild conditions and can be facilitated by microwave irradiation. researchgate.net

Targeted Synthesis of Imidazo[1,5-a]pyridine-7-carboxylic Acid and its Direct Precursors

The synthesis of this compound requires specific strategies that either build the heterocyclic system with the desired functionality in place or allow for the regioselective introduction of a carboxylic acid group onto the pre-formed imidazo[1,5-a]pyridine core.

Regioselective Functionalization Approaches

Direct functionalization of the imidazo[1,5-a]pyridine ring system at the C-7 position is a challenging yet desirable approach. While methods for the functionalization of the isomeric imidazo[1,2-a]pyridine (B132010) scaffold are more established, rsc.orgresearchgate.netdntb.gov.ua strategies for the regioselective modification of imidazo[1,5-a]pyridines are also emerging.

One potential strategy involves the synthesis of a 7-halo-imidazo[1,5-a]pyridine intermediate. Halogenated heterocycles are versatile precursors that can be converted to carboxylic acids through various methods, such as metal-catalyzed carbonylation or conversion to an organometallic reagent followed by carboxylation with carbon dioxide. The commercial availability of compounds like 7-Bromo-imidazo[1,5-a]pyridine-3-carboxylic acid suggests that such functionalized intermediates are synthetically accessible.

Another approach could involve the hydrolysis of a 7-cyano-imidazo[1,5-a]pyridine. The cyano group can be readily hydrolyzed to a carboxylic acid under acidic or basic conditions. Therefore, the development of methods for the regioselective cyanation of the imidazo[1,5-a]pyridine ring at the C-7 position would provide a direct route to the target compound.

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. mdpi.comresearchgate.net For the targeted synthesis of this compound, a one-pot strategy could involve the cyclization of a suitably substituted pyridine precursor that already contains a carboxylic acid or a precursor group at the desired position.

A key precursor for this approach is methyl 6-(aminomethyl)nicotinate. This molecule contains the necessary 2-(aminomethyl)pyridine moiety for the formation of the imidazole ring and an ester group at the position that will become the 7-position of the final product. The cyclization of this precursor with an appropriate one-carbon electrophile, followed by hydrolysis of the ester, would directly yield this compound. While the specific conditions for this cyclization are not extensively detailed in the readily available literature, established methods for imidazo[1,5-a]pyridine synthesis from 2-(aminomethyl)pyridines provide a strong foundation for developing such a targeted one-pot procedure.

For instance, a one-pot reaction of a 2-(aminomethyl)pyridine with a carboxylic acid, facilitated by a dehydrating agent like propane (B168953) phosphoric acid anhydride, has been shown to be an effective method for constructing the imidazo[1,5-a]pyridine core. researchgate.net Adapting this methodology to a precursor like 6-(aminomethyl)nicotinic acid could provide a direct route to the target molecule.

Below is a table summarizing various synthetic approaches for the imidazo[1,5-a]pyridine core:

Synthetic Method Starting Materials Key Reagents/Conditions Advantages Reference(s)
Vilsmeier-Type CyclizationN-2-pyridylmethyl amidesPhosphorus oxychloride, DMFAccess to substituted derivatives rsc.orgwikipedia.orgnih.gov
Reaction with Electrophiles2-(Aminomethyl)pyridinesCarboxylic acid derivatives, Aldehydes, NitroalkanesVersatility in substitution beilstein-journals.orgnih.govresearchgate.net
Ammonium Acetate CondensationPyridyl ketones, AldehydesAmmonium acetateOne-pot, multicomponent researchgate.netsemanticscholar.orgfigshare.com
Iodine-Mediated C-H Amination2-Pyridyl ketones, AlkylaminesMolecular iodine, Sodium acetateTransition-metal-free rsc.org
One-Pot from Carboxylic Acids2-Methylaminopyridines, Carboxylic acidsPropane phosphoric acid anhydrideDirect, one-pot researchgate.net

Multi-Component Reactions (MCRs) for Imidazo[1,5-A]pyrazine Derivatives

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of compounds. In the context of fused imidazole heterocycles, MCRs have been effectively employed for the synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structurally related to the imidazo[1,5-a]pyridine core.

One notable example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. This reaction typically involves the condensation of an aminopyridine or aminopyrazine, an aldehyde, and an isocyanide. The use of phosphotungstic acid (HPW) as a catalyst in ethanol (B145695) under microwave irradiation has been shown to be an environmentally benign and efficient method for synthesizing imidazo[1,2-a]pyridine derivatives, with yields up to 99%. beilstein-journals.org This methodology is broad in scope and has been successfully applied to a wide range of substrates, including aliphatic aldehydes. beilstein-journals.org

Another approach involves an iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyridine (B139424) or 2-aminopyrazine, and tert-butyl isocyanide. This reaction proceeds via a [4 + 1] cycloaddition to afford the corresponding imidazopyridine and imidazopyrazine derivatives in good yields. acs.org The use of iodine as a catalyst is advantageous due to its low cost, ready availability, and benign nature. acs.org

Furthermore, the combination of microwave-assisted synthesis with fluorous technologies has been utilized to streamline the synthesis and purification of 3-aminoimidazo[1,2-a]pyridine and 3-aminoimidazo[1,2-a]pyrazine libraries. nih.gov This method employs perfluorooctanesulfonyl-tagged benzaldehydes in a multicomponent reaction, followed by palladium-catalyzed cross-coupling reactions to introduce further diversity. nih.gov The use of a fluorous tag facilitates purification by fluorous solid-phase extraction (F-SPE). nih.gov

While these MCRs have been primarily developed for imidazo[1,2-a] systems, the underlying principles can be conceptually extended to the synthesis of imidazo[1,5-a]pyridine and its pyrazine (B50134) analogs, offering a promising avenue for the efficient construction of these related heterocyclic scaffolds.

Emerging and Sustainable Synthetic Approaches for Imidazo[1,5-A]pyridine Analogs

Recent advancements in synthetic organic chemistry have focused on the development of more sustainable and environmentally friendly methods. For the synthesis of imidazo[1,5-a]pyridine analogs, several emerging approaches have been reported that minimize the use of hazardous reagents and energy consumption.

Metal-Free and Oxidant-Free Methodologies

The development of metal-free and oxidant-free synthetic routes is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals and harsh oxidizing agents. For the synthesis of imidazo[1,5-a]pyridines, a denitrogenative transannulation of pyridotriazoles with nitriles has been reported. rsc.org This reaction utilizes BF₃·Et₂O as a catalyst and a specific combination of solvents (dichlorobenzene-dichloroethane) to achieve quantitative yields of the desired products under metal-free conditions. rsc.org

Another metal-free approach involves the sequential dual oxidative amination of C(sp³)-H bonds under ambient conditions, which affords imidazo[1,5-a]pyridines in very good yields. This reaction involves two oxidative C-N couplings and one oxidative dehydrogenation process.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant attention as a tool for accelerating reaction rates, improving yields, and enhancing product purity. This technology has been successfully applied to the synthesis of imidazo[1,5-a]pyridine derivatives. For instance, a one-pot microwave-assisted protocol has been developed for the synthesis of pyridylimidazo[1,5-a]pyridine derivatives, providing products in yields over 80%. semanticscholar.org This method offers a rapid and efficient alternative to conventional heating.

The synthesis of 3-substituted-imidazo[1,5-a]pyridines from commercially available picolinic esters has also been achieved in two steps under microwave irradiation conditions. This approach highlights the utility of microwave technology in streamlining multi-step synthetic sequences.

Ritter-Type Reactions for Imidazo[1,5-A]pyridine Scaffolds

The Ritter-type reaction, which typically involves the reaction of a nitrile with a carbocation source, has been ingeniously adapted for the synthesis of imidazo[1,5-a]pyridine scaffolds. A novel approach utilizes bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as an efficient catalyst to convert benzylic alcohol into a benzylic cation, which then reacts with an aryl or alkyl nitrile in an intermolecular Ritter-type reaction. acs.org This method, in combination with para-toluenesulfonic acid (p-TsOH·H₂O), provides a wide substrate scope and delivers the desired imidazo[1,5-a]pyridine analogs in moderate to excellent yields. acs.org

The optimization of this Ritter-type reaction revealed that the equivalents of the acid and the reaction temperature are crucial parameters for achieving high yields. acs.org For example, using 7.5 equivalents of p-TsOH in the presence of Bi(OTf)₃ led to an excellent yield of 97% for the desired product. acs.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is a critical step in the development of any synthetic methodology to ensure high yields, purity, and cost-effectiveness. While specific studies focusing exclusively on the optimization of this compound synthesis are not extensively detailed in the provided context, general principles for the synthesis and optimization of the core imidazo[1,5-a]pyridine scaffold can be applied. The introduction of a carboxylic acid group at the 7-position would typically involve starting with a pyridine precursor already bearing this functionality or a group that can be converted to a carboxylic acid.

Key parameters that are commonly optimized in the synthesis of imidazo[1,5-a]pyridines include the choice of catalyst, solvent, temperature, and reaction time. For instance, in a cyclocondensation reaction to form the imidazo[1,5-a]pyridine ring system, various condensing agents and media have been explored. One study on the cyclization of 2-(aminomethyl)pyridine with nitroethane showed that the choice of the reaction medium and temperature significantly impacts the yield. beilstein-journals.org

Below is a data table illustrating the optimization of reaction conditions for a representative synthesis of an imidazo[1,5-a]pyridine derivative, which provides insights into the factors that would be crucial for the synthesis of the 7-carboxylic acid analog. beilstein-journals.org

EntryMediumTemperature (°C)Time (h)Yield (%)
1PPA 85% 1 g/mmol 11034
2PPA 85% 1 g/mmol 130313
3PPA 85% 1 g/mmol 150320
4PPA 85% 1 g/mmol + P₂O₅ (0.5 equiv)150325
5PPA 85% 1 g/mmol + P₂O₅ (1 equiv)150333
6PPA 85% 1 g/mmol + H₃PO₃ (1 equiv)150361
7PPA 85% 1 g/mmol + H₃PO₃ (1 equiv)130355

PPA: Polyphosphoric acid Data adapted from a study on the cyclization of 2-(aminomethyl)pyridine with nitroethane. beilstein-journals.org

This data demonstrates that the addition of phosphorous acid (H₃PO₃) to polyphosphoric acid (PPA) and optimizing the temperature are critical for achieving a higher yield. beilstein-journals.org

For the synthesis of imidazo[1,5-a]pyridine N-heterocyclic carbene precursors via a three-component coupling reaction, optimization studies revealed that polar solvents gave excellent reactivity, and the amount of acid used influenced the reaction's efficiency. organic-chemistry.org

The following table summarizes the optimization of a Ritter-type reaction for an imidazo[1,5-a]pyridine scaffold, highlighting the importance of the catalyst and acid concentration. acs.org

EntryCatalyst (mol%)Acid (equiv)Temperature (°C)Yield (%)
1Bi(OTf)₃ (5)p-TsOH·H₂O (5.0)8070
2Bi(OTf)₃ (5)p-TsOH·H₂O (5.0)10072
3Bi(OTf)₃ (5)p-TsOH·H₂O (5.0)15075
4Bi(OTf)₃ (5)p-TsOH·H₂O (5.0)10078
5Bi(OTf)₃ (5)p-TsOH·H₂O (7.0)10049
6Nonep-TsOH·H₂O (5.0)10035
7Bi(OTf)₃ (5)p-TsOH·H₂O (5.0)10086
8Bi(OTf)₃ (5)p-TsOH·H₂O (7.5)10097

Data adapted from a study on the Ritter-type synthesis of imidazo[1,5-a]pyridine analogs. acs.org

These findings underscore that a systematic variation of reaction parameters is essential to maximize the yield of the desired imidazo[1,5-a]pyridine product. Such optimization strategies would be directly applicable to the synthesis of this compound, likely involving similar explorations of catalysts, reaction media, temperature, and reagent stoichiometry to achieve the highest possible efficiency.

Derivatization and Structural Modification Strategies for Imidazo 1,5 a Pyridine 7 Carboxylic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 7-position of the imidazo[1,5-a]pyridine (B1214698) ring is a versatile handle for a variety of chemical transformations. These modifications are crucial for altering solubility, creating prodrugs, or attaching the scaffold to other molecules of interest.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. These reactions are typically achieved by activating the carboxylic acid followed by nucleophilic attack by an alcohol or amine.

Esterification: The formation of esters from Imidazo[1,5-a]pyridine-7-carboxylic acid can be accomplished through several standard methods. Fischer esterification, involving refluxing the carboxylic acid in an alcohol with a catalytic amount of strong acid (e.g., sulfuric acid), is a common approach. Alternatively, for more sensitive substrates, coupling agents can be employed. For instance, the use of a cation-exchange resin like Dowex H+ has been shown to be an effective and environmentally friendly catalyst for esterification reactions.

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be activated using a variety of coupling reagents to facilitate reaction with a primary or secondary amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Another class of effective reagents are phosphonium (B103445) salts, for example, benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). In a typical procedure, the carboxylic acid is treated with the coupling agent and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dimethylformamide (DMF), followed by the addition of the desired amine. nih.gov

Reaction TypeReagents and ConditionsProductNotes
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), HeatImidazo[1,5-a]pyridine-7-carboxylate esterClassic Fischer esterification.
AmidationAmine (R-NH₂), Coupling Agent (e.g., HATU, PyBOP), Base (e.g., DIPEA), DMFImidazo[1,5-a]pyridine-7-carboxamideHighly efficient method for a wide range of amines. nih.gov
Table 1: Common Esterification and Amidation Reactions.

Conjugation Strategies for Bioconjugates

The carboxylic acid functionality is an ideal anchor point for creating bioconjugates, where the imidazo[1,5-a]pyridine scaffold is linked to a biomolecule such as a peptide, protein, or nucleic acid. This strategy is pivotal for applications in chemical biology, diagnostics, and targeted therapeutics. The most prevalent conjugation method involves the formation of a stable amide bond between the carboxylic acid of the imidazo[1,5-a]pyridine derivative and a primary amine on the biomolecule (e.g., the epsilon-amino group of a lysine (B10760008) residue).

The process mirrors the amidation reactions described previously, but with careful consideration for the stability of the biomolecule. The reaction is typically performed in aqueous buffer systems at or near physiological pH to maintain the biomolecule's native structure and function. Water-soluble coupling agents like EDCI are essential for these transformations. The carboxylic acid is first activated with EDCI, often in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analogue (Sulfo-NHS) to form a more stable, amine-reactive intermediate. This activated ester can then efficiently react with the amine groups on the target biomolecule.

Substituent Effects on the Imidazo[1,5-a]pyridine Core

Modifying the core structure of imidazo[1,5-a]pyridine by introducing various substituents can profoundly impact its electronic properties, steric profile, and metabolic stability.

Introduction of Halogen Substituents

Halogen atoms are frequently incorporated into heterocyclic scaffolds to modulate their physicochemical and pharmacological properties. The introduction of halogens like chlorine, bromine, or iodine can alter lipophilicity, influence binding interactions, and provide a handle for further functionalization through cross-coupling reactions. For the related imidazo[1,2-a]pyridine (B132010) system, regioselective halogenation at the C3 position has been achieved using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. A transition-metal-free approach for the chlorination and bromination of imidazo[1,2-a]pyridines utilizes sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source. organic-chemistry.org These methods could potentially be adapted for the imidazo[1,5-a]pyridine core.

HalogenReagentPotential Position of SubstitutionReference Method
ChlorineN-Chlorosuccinimide (NCS) or NaClO₂Electron-rich positionsAdapted from imidazo[1,2-a]pyridine synthesis. organic-chemistry.org
BromineN-Bromosuccinimide (NBS) or NaBrO₂Electron-rich positionsAdapted from imidazo[1,2-a]pyridine synthesis. organic-chemistry.org
Table 2: Reagents for Halogenation.

Incorporation of Alkyl and Aryl Groups

The introduction of alkyl and aryl groups onto the imidazo[1,5-a]pyridine core is a common strategy to explore structure-activity relationships. A variety of synthetic methods have been developed to achieve this.

One-pot syntheses are particularly efficient. For example, 1,3-disubstituted imidazo[1,5-a]pyridines can be prepared via a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. mdpi.com Another approach involves a copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine, which proceeds through condensation, amination, and oxidative dehydrogenation to yield 1,3-diarylated imidazo[1,5-a]pyridines. mdpi.com Furthermore, a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) provides a mild and high-yielding route to functionalized imidazo[1,5-a]pyridinium ions. mdpi.com Transition-metal-free methods have also been reported, such as an I₂-mediated oxidative annulation of 2-pyridyl ketones and alkylamines.

Heteroatom-Containing Substituents (e.g., Sulfanyl (B85325) groups)

The incorporation of sulfur-containing functional groups, such as sulfanyl (thioether) groups, can significantly impact the biological activity and coordination properties of the imidazo[1,5-a]pyridine scaffold. An efficient, iodine-mediated one-pot method has been developed for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogues. mdpi.com This reaction proceeds from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, constructing both a C-N and a C-S bond in a single step under mild conditions. mdpi.com This methodology allows for the introduction of a variety of substituted phenylthio groups at the 1-position of the imidazo[1,5-a]pyridine core.

Substituent TypeSynthetic MethodKey ReagentsPosition of Substitution
Aryl/AlkylCopper/Iodine co-catalyzed decarboxylative cyclizationα-amino acids, 2-benzoylpyridines1 and 3
ArylCopper(II)-catalyzed tandem reactionPyridine ketone, benzylamine, O₂1 and 3
Aryl/AlkylThree-component couplingPicolinaldehyde, amine, formaldehydeVarious
Sulfanyl (Thioether)Iodine-mediated one-pot reaction2-aminomethylpyridine, benzaldehyde, sodium benzenesulfinate1
Table 3: Methods for Introducing Substituents on the Imidazo[1,5-a]pyridine Core.

Design and Synthesis of this compound Derivatives with Tailored Properties

The imidazo[1,5-a]pyridine scaffold is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. nih.govresearchgate.net Its rigid, planar structure and unique electronic properties make it an excellent core for developing molecules with specific, tailored functionalities. The strategic introduction of a carboxylic acid group at the 7-position not only provides a convenient handle for further chemical modifications but can also enhance properties such as water solubility. unito.it This section explores the derivatization and structural modification strategies employed to create this compound derivatives with desired characteristics, particularly focusing on the development of fluorescent probes and the rational design of analogues for specific biological interactions.

Development of Fluorescent Probes based on Imidazo[1,5-A]pyridine Derivatives

The inherent fluorescence of the imidazo[1,5-a]pyridine core makes it an attractive scaffold for the development of fluorescent probes. nih.gov These probes are instrumental in various applications, including cellular imaging and as sensors for metal ions and other analytes. researchgate.netnih.gov The derivatization of the core structure, often involving the carboxylic acid group, allows for the fine-tuning of photophysical properties such as absorption and emission wavelengths, quantum yield, and Stokes shift. unito.itrsc.org

A common strategy involves a one-pot cyclization reaction between a substituted phenyl ketone and an aromatic aldehyde in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid to form the core imidazo[1,5-a]pyridine structure. nih.govresearchgate.net By carefully selecting the starting materials, researchers can introduce various substituents onto the scaffold to modulate its fluorescent properties. For instance, extending the π-conjugated system of the molecule can lead to a red-shift in the emission spectrum. unito.it This has been achieved by introducing moieties like thiophene (B33073) at position 3 of the imidazo[1,5-a]pyridine ring. unito.it

The carboxylic acid functionality is particularly valuable as it increases water solubility, a desirable trait for biological applications, and serves as a conjugation site for attaching the probe to other molecules. unito.it Research has demonstrated the synthesis of a series of 1,3-substituted imidazo[1,5-a]pyridine dyes containing a carboxylic functional group specifically for fluorescence cell imaging. These compounds were shown to be permeable to plant cell walls and plasma membranes, retaining strong fluorescence in aqueous media. unito.it

The photophysical properties of these derivatives are highly sensitive to their environment. Many imidazo[1,5-a]pyridine-based fluorophores exhibit solvatochromism, where the emission color changes with the polarity of the solvent. nih.govrsc.org This property makes them suitable for use as membrane probes to study the dynamics, hydration, and fluidity of lipid bilayers. nih.govnih.gov

Photophysical Properties of Selected Imidazo[1,5-a]pyridine-Based Fluorescent Probes
CompoundSubstituentsExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Application HighlightReference
BPy-11,3-diphenylimidazo[1,5-a]pyridine donor, N1 functionalized benzilimidazole acceptor~420~520~0.70pH sensing, anticounterfeiting rsc.org
BPy-FL1,3-diphenylimidazo[1,5-a]pyridine donor, diethyl fluorene (B118485) spacer, N1 functionalized benzilimidazole acceptor~425~525~0.70Solid-state emission, latent fingerprint detection rsc.org
Probe 3 (Asymmetric bis-imidazo[1,5-a]pyridine)Dimeric structure---Fluorescent membrane probe nih.gov
Thiophene-substituted probeThiophene moiety at position 3---Red-shifted emission unito.it

Rational Design of Analogs for Specific Biological Interactions

The rational design of this compound analogs is a cornerstone of modern drug discovery, aiming to create compounds that interact with specific biological targets to elicit a desired therapeutic effect. This process often involves structure-activity relationship (SAR) studies, where systematic modifications of the lead compound structure are made to optimize potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

One notable application is the development of inhibitors for specific enzymes or receptors. For example, derivatives of the related imidazo[1,5-a]pyrazin-8(7H)-one scaffold have been designed as potent inhibitors of BRD9, a subunit of the SWI/SNF chromatin remodeling complex implicated in cancer. nih.govresearchgate.net In these studies, researchers started with a known inhibitor and performed structural modifications, such as substituting the heterocyclic ring with various groups, to enhance activity against the target. researchgate.net Docking studies are often employed to understand the binding modes of these inhibitors and to explain the observed SAR. nih.gov

Another area of interest is the development of DNA-directed alkylating agents for cancer therapy. Novel conjugates of imidazo[1,5-a]pyridine and pyrrolobenzodiazepine (PBD) have been synthesized and shown to possess significant antitumor activity. johnshopkins.edu In silico studies of these conjugates helped to elucidate their binding mode within the minor groove of DNA. The research demonstrated that these compounds could induce cell cycle arrest and apoptosis in breast cancer cells. johnshopkins.edu

The design strategy often leverages scaffold hopping, where the core structure is replaced with a bioisostere that retains similar three-dimensional conformation and electronic properties. For instance, the pyrazolo[1,5-a]pyridine (B1195680) scaffold, which is structurally similar to imidazo[1,5-a]pyridine, has been used to design new antitubercular agents. nih.gov This approach led to the discovery of compounds with excellent inhibitory activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.gov

Examples of Rationally Designed Imidazo[1,5-a]pyridine and Related Analogs for Biological Targets
Compound ClassBiological TargetKey Structural FeaturesObserved ActivityReference
Imidazo[1,5-a]pyrazin-8(7H)-one derivativesBRD9 Bromodomain7-methylimidazo[1,5-a]pyrazin-8(7H)-one corePotent BRD9 inhibition (IC50 values of 35 and 103 nM for compounds 27 and 29) nih.govresearchgate.net
Imidazo[1,5-a]pyridine-PBD conjugatesDNAConjugation of imidazo[1,5-a]pyridine to a pyrrolobenzodiazepine (PBD) moietyAntitumor activity, G2/M phase cell cycle arrest in MCF-7 cells johnshopkins.edu
Pyrazolo[1,5-a]pyridine-3-carboxamidesMycobacterium tuberculosisScaffold hop from imidazo[1,2-a]pyridinePotent in vitro activity with nanomolar MIC values against Mtb nih.gov
1H-Imidazo[4,5-c]pyridinesToll-like receptor 7 (TLR7)Varied substituents at N(1), C(2), N(3), and N(4) positionsTLR7 agonistic activity researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for Imidazo 1,5 a Pyridine 7 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of imidazo[1,5-a]pyridine (B1214698) derivatives in solution. Both ¹H and ¹³C NMR spectroscopy provide critical information regarding the chemical environment of each atom, allowing for the confirmation of the core heterocyclic structure and the position of substituents.

In ¹H NMR spectra of imidazo[1,5-a]pyridine derivatives, the protons on the pyridine (B92270) and imidazole (B134444) rings typically appear in the aromatic region (δ 6.5-8.5 ppm). The specific chemical shifts are influenced by the electronic nature of the substituents on the ring system. For instance, electron-donating groups tend to shift the signals of nearby protons to a higher field (lower ppm), while electron-withdrawing groups cause a downfield shift (higher ppm). The coupling constants (J) between adjacent protons provide valuable information about their connectivity and spatial relationships.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the molecule. The carbon signals for the imidazo[1,5-a]pyridine core are typically observed in the range of δ 110-150 ppm. The carboxyl carbon of the 7-carboxylic acid group would be expected to resonate at a significantly downfield position, generally above δ 160 ppm. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the complete connectivity of the molecule and definitively assign all proton and carbon signals. ipb.pt

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[1,5-a]pyridine Derivatives
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-~130-145
C3~7.5-8.0~115-125
C5~7.0-7.5~110-120
C6~6.5-7.0~115-125
C8~8.0-8.5~120-130
C=O (at C7)->160

Note: These are approximate chemical shift ranges and can vary significantly based on the specific substituents and the solvent used.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of Imidazo[1,5-a]pyridine-7-carboxylic acid and its derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. nih.gov

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of these molecules. nih.gov By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic fragment ions are generated, which provide valuable structural information. For this compound, a common fragmentation pathway would involve the loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da) from the parent ion. lew.ro The fragmentation of the heterocyclic core can also provide diagnostic ions that confirm the imidazo[1,5-a]pyridine scaffold. nih.gov The study of these fragmentation pathways is crucial for the identification of metabolites and degradation products in various applications.

Interactive Data Table: Predicted m/z Values for Common Adducts and Fragments of this compound (C₈H₆N₂O₂)
SpeciesPredicted m/z
[M+H]⁺163.0502
[M+Na]⁺185.0321
[M-H]⁻161.0356
[M+H-H₂O]⁺145.0402
[M+H-CO₂]⁺119.0553

Data sourced from PubChem CID 12132799. uni.lu

X-Ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

XRD analysis allows for the precise measurement of bond lengths and angles within the imidazo[1,5-a]pyridine core and its substituents. These parameters provide insight into the bonding characteristics and hybridization of the atoms. For instance, the bond lengths within the fused aromatic rings can indicate the degree of electron delocalization. The geometry around the carboxylic acid group, including the C-C and C=O bond lengths, can also be accurately determined. rsc.org

Interactive Data Table: Typical Bond Lengths (Å) and Angles (°) in Imidazo[1,5-a]pyridine Derivatives
Bond/AngleTypical Value
C-N (imidazole)1.32 - 1.39 Å
C=C (pyridine)1.36 - 1.41 Å
C-C (ring fusion)1.40 - 1.45 Å
C-N-C (imidazole)105 - 110°
C-C-C (pyridine)118 - 122°

These are general ranges and can be influenced by substitution patterns and crystal packing forces.

In the solid state, molecules of this compound interact with each other through various non-covalent forces, such as hydrogen bonding and π-π stacking. The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of intricate hydrogen-bonding networks. researchgate.net These interactions can involve the formation of dimers through hydrogen bonds between the carboxylic acid moieties of two molecules. uky.edu The nitrogen atoms of the pyridine and imidazole rings can also act as hydrogen bond acceptors. nih.gov These intermolecular interactions play a crucial role in determining the crystal packing and, consequently, the physical properties of the material.

Imidazo[1,5-a]pyridine derivatives can exhibit polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. dergipark.org.tr Different polymorphs can have different physical properties, such as solubility and melting point. XRD is the primary tool for identifying and characterizing different polymorphic forms. Furthermore, XRD analysis reveals the preferred conformation of the molecule in the solid state, including the orientation of the carboxylic acid group relative to the heterocyclic ring system. researchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound and its derivatives. nih.govunito.it These compounds often exhibit interesting luminescent properties, making them suitable for applications in materials science and bioimaging.

The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions from the ground state to excited states. Imidazo[1,5-a]pyridine derivatives typically show strong absorption bands in the UV and visible regions of the electromagnetic spectrum. researchgate.netijrpr.com The position and intensity of these absorption bands are sensitive to the electronic nature of the substituents and the polarity of the solvent. rsc.org

Upon absorption of light, the molecule is promoted to an excited state, from which it can relax back to the ground state by emitting light (fluorescence). The fluorescence spectrum shows the intensity of emitted light as a function of wavelength. A key characteristic of many imidazo[1,5-a]pyridine derivatives is a large Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum. rsc.org This property is highly desirable for applications in fluorescence imaging, as it allows for the efficient separation of the excitation and emission signals. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined from these measurements. researchgate.net

Interactive Data Table: Representative Photophysical Data for Imidazo[1,5-a]pyridine Derivatives
SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Toluene (B28343)~305-380~480~100-175
Acetonitrile (B52724)~320-380~470-520~90-150
Methanol~315-375~460-510~85-145

Data is generalized from various imidazo[1,5-a]pyridine derivatives and can vary based on specific molecular structures. nih.govunito.it

Absorption Maxima and Band Shapes

The electronic absorption spectra of imidazo[1,5-a]pyridine derivatives are characterized by distinct bands in the ultraviolet and visible regions, arising from π–π* electronic transitions within the aromatic system. Typically, these compounds exhibit two primary absorption bands. unito.it One band is often observed in the 300–320 nm range, while a second, lower-energy band is centered around 360–380 nm. unito.itunito.it The higher-energy band generally displays a greater molar extinction coefficient. unito.it

The specific position of the absorption maxima (λmax) and the shape of the bands are highly sensitive to the substitution pattern on the imidazo[1,5-a]pyridine core. For instance, the introduction of different substituents can modulate the electronic properties and thus shift the absorption peaks. unito.it Studies on various 1,3-substituted imidazo[1,5-a]pyridines have shown absorption maxima below 460 nm. unito.itunito.it Interestingly, extending the π-system by adding an aryl ring at the 7 or 8 position has been found to have a limited effect on the absorption properties. unito.it This suggests that substitutions at other positions, such as the 1 and 3 positions, play a more dominant role in influencing the electronic ground state.

The solvent environment can also influence the absorption spectra. For example, in solvents like toluene and ethyl acetate (B1210297), which absorb strongly in the lower UV region, the peak around 250 nm may be suppressed. mdpi.com

Table 1: Absorption Maxima for Selected Imidazo[1,5-a]pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Substituents Absorption Maxima (λmax) Solvent
1,3-Substituted Imidazo[1,5-a]pyridines Phenyl, Methoxy (B1213986), Carboxy 300-320 nm and 360-380 nm Acetonitrile
Trifluoromethylated Imidazo[1,5-a]pyridines CF₃, Aryl Varies with substitution Acetonitrile

Emission Spectra and Quantum Yields

Imidazo[1,5-a]pyridine derivatives are noted for their fluorescence properties, often exhibiting strong emission in the blue to greenish-yellow region of the visible spectrum. researchgate.netrsc.org The emission maximum (λem) is dependent on the molecular structure and the solvent polarity. For a series of 1-phenylimidazo[1,5-a]pyridines, emission bands were recorded in the range of 470 nm to 520 nm in acetonitrile. unito.itunito.it Some derivatives exhibit structured emission profiles, which can be advantageous for certain microscopy applications. unito.it

The fluorescence quantum yield (Φ), a measure of the efficiency of the emission process, is a critical parameter for luminescent compounds. For imidazo[1,5-a]pyridines, quantum yields can be significantly tuned by altering the substituents. researchgate.net Depending on the position of methoxy groups on the core structure, the quantum yield has been shown to increase from 22% to as high as 50%. researchgate.net Similarly, strategic placement of trifluoromethyl groups has resulted in quantum yields ranging from 13% to 39% in acetonitrile solution and up to 58% in a polymeric matrix. researchgate.net The introduction of a carboxylic acid group, while beneficial for solubility and conjugation, can modify these optical properties, with its position on the molecular skeleton being a key determinant. unito.itunito.it

Table 2: Emission Properties of Selected Imidazo[1,5-a]pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Emission Maxima (λem) Quantum Yield (Φ) Solvent/Matrix
Methoxylated Imidazo[1,5-a]pyridines 430-480 nm 22% - 50% Various
Trifluoromethylated Imidazo[1,5-a]pyridines Varies 13% - 39% Acetonitrile
Trifluoromethylated Imidazo[1,5-a]pyridines Varies 10% - 58% Polymeric Matrix
1-Phenylimidazo[1,5-a]pyridines 470-520 nm Not specified Acetonitrile

Stokes Shift Analysis and its Mechanistic Implications

A defining characteristic of many imidazo[1,5-a]pyridine fluorophores is their large Stokes shift, which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. researchgate.netresearchgate.net Large Stokes shifts, reported to be as high as 150 nm or over 5000 cm⁻¹, are highly desirable for applications in fluorescence imaging and optoelectronics as they minimize self-absorption and improve signal-to-noise ratios. researchgate.netnih.gov

The large Stokes shift in these molecules is often attributed to a significant change in geometry and electronic structure between the ground state (S₀) and the first excited state (S₁). Upon photoexcitation, the molecule undergoes structural relaxation in the excited state before emitting a photon to return to the ground state. This relaxation process lowers the energy of the excited state, resulting in an emission of lower energy (longer wavelength) light compared to the absorbed light. The mechanistic implication is often related to intramolecular charge transfer (ICT) characteristics, where the electron density distribution within the molecule is significantly different in the excited state compared to the ground state. rsc.org The extent of this charge transfer and subsequent geometric relaxation can be modulated by the electronic nature of the substituents and the polarity of the solvent. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its core structure and the carboxylic acid moiety.

The carboxylic acid group gives rise to two particularly prominent absorptions:

C=O Stretch: A strong and sharp absorption band associated with the carbonyl (C=O) stretching vibration. For carboxylic acids, this peak typically appears in the range of 1690-1760 cm⁻¹. libretexts.org Its exact position can be influenced by conjugation and hydrogen bonding. libretexts.org In a related compound, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, the ester C=O stretch was observed at 1743 cm⁻¹. researchgate.net

O-H Stretch: A very broad absorption band corresponding to the hydroxyl (O-H) stretching vibration of the carboxylic acid. This band is typically found in the region of 2500-3300 cm⁻¹ and often overlaps with C-H stretching bands. libretexts.org Its broadness is a result of extensive hydrogen bonding between carboxylic acid molecules.

Other expected absorptions for the imidazo[1,5-a]pyridine ring system include:

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. libretexts.org

C=C and C=N Stretches: Vibrations from the aromatic carbon-carbon and carbon-nitrogen double bonds within the fused ring system are expected in the 1450-1650 cm⁻¹ region. libretexts.orgresearchgate.net

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands (C-H bends, C-C stretches, ring deformations) that are unique to the specific molecule, serving as a "fingerprint" for identification. libretexts.org

Table 3: Expected Characteristic IR Absorption Bands for this compound This table is interactive. You can sort and filter the data.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid (O-H) Stretch 2500 - 3300 Very Broad, Strong
Aromatic (C-H) Stretch > 3000 Sharp, Medium
Carboxylic Acid (C=O) Stretch 1690 - 1760 Sharp, Strong

Computational Chemistry and Theoretical Investigations of Imidazo 1,5 a Pyridine 7 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov For imidazo[1,5-a]pyridine (B1214698) derivatives, DFT calculations provide crucial insights into molecular geometry, electronic properties, and reactivity. These theoretical calculations are essential for interpreting experimental data, such as electronic absorption and emission spectra, and for understanding the fundamental structure-property relationships. unito.it

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic behavior of a molecule. nih.gov In studies of various 3-phenylimidazo[1,5-a]pyridines, the HOMO is typically delocalized over the entire imidazopyridine moiety, while the LUMO is also predominantly localized on this bicyclic system. rsc.orgmdpi.com This distribution indicates that the imidazopyridine core is central to the molecule's electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The presence and position of substituents, such as the carboxylic acid group at the 7-position, can significantly modify the optical and electronic properties of the imidazo[1,5-a]pyridine core, as confirmed by both experimental results and DFT calculations. unito.it

Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (eV)
1,3-diphenylimidazo[1,5-a]pyridine-5.65-1.893.76
1-phenyl-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine-5.48-1.843.64
1-phenyl-3-(4-cyanophenyl)imidazo[1,5-a]pyridine-5.98-2.343.64

This table presents representative DFT-calculated energy values for analogue imidazo[1,5-a]pyridine structures to illustrate typical electronic parameters. The specific values for Imidazo[1,5-a]pyridine-7-carboxylic acid would be influenced by the carboxyl group.

The distribution of electron density, particularly in the HOMO, can predict the most probable sites for electrophilic attack, including protonation. For donor-acceptor fluorophores based on the imidazo[1,5-a]pyridine scaffold, DFT studies show that the imidazo[1,5-a]pyridine ring system holds the majority of the HOMO. rsc.org This indicates that this part of the molecule is the most electron-rich and, therefore, the most reactive site for protonation. rsc.org This theoretical finding is consistent with experimental observations of changes in fluorescence in response to varying pH. rsc.org In related heterocyclic systems like imidazo[4,5-b]pyridines, the unsaturated imidazole (B134444) nitrogen has been identified through DFT calculations as the most basic site and the primary binding location for cations. mdpi.com The protonation state can dramatically alter the electronic structure and, consequently, the photophysical properties of the molecule.

Many imidazo[1,5-a]pyridine derivatives are characterized as intramolecular charge transfer (ICT) molecules. rsc.org This phenomenon occurs in "push-pull" systems where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. beilstein-journals.org In such molecules based on this scaffold, the imidazo[1,5-a]pyridine core often serves as the electron donor. rsc.org

DFT calculations support the ICT mechanism by visualizing the spatial distribution of the HOMO and LUMO. A clear separation of the electron cloud densities, where the HOMO is localized on the donor moiety (the imidazopyridine ring) and the LUMO is on the acceptor moiety, is a strong indicator of an ICT process upon electronic excitation. rsc.org This charge redistribution in the excited state is responsible for many of the unique photophysical properties of these compounds, such as large Stokes shifts and solvatochromism. rsc.orgrsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design involving imidazopyridine scaffolds, MD simulations are crucial for understanding the dynamic behavior of a ligand when bound to a biological target, such as a protein or enzyme.

While specific MD studies on this compound are not widely documented, the methodology has been applied to related imidazo[1,2-a]pyridine (B132010) derivatives to assess their potential as therapeutic agents. nih.gov In these studies, an initial binding pose obtained from molecular docking is subjected to simulation in a solvated, physiological environment. The primary goals of these simulations are:

To assess binding stability: MD simulations can confirm whether the ligand remains stably bound within the target's active site over a period of nanoseconds. Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein are monitored. nih.gov

To analyze intermolecular interactions: The simulation allows for the detailed analysis of the persistence and nature of interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. nih.gov

To explore conformational changes: Both the ligand and the protein can undergo conformational adjustments upon binding. MD simulations can capture these dynamic changes, providing a more realistic picture of the binding event than static docking models.

These simulations provide valuable insights into the stability of the ligand-protein complex, which is a critical factor for therapeutic efficacy.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazopyridine derivatives, QSAR is a valuable tool for identifying the key structural features that govern their therapeutic effects. researchgate.netnih.gov

Although no specific QSAR models for this compound were found, 3D-QSAR studies on related imidazo[4,5-b]pyridine derivatives targeting Aurora A kinase inhibitors illustrate the approach. nih.gov These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The process involves:

Aligning a set of molecules with known biological activities.

Calculating steric and electrostatic fields (for CoMFA) or other similarity indices around the molecules.

Using statistical methods to create a model that correlates these field values with the observed biological activity. nih.gov

The resulting 3D contour maps from these models visually represent regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov For instance, a map might indicate that a bulky, electropositive substituent at a particular position would be favorable for increasing binding affinity. These models serve as a predictive tool to guide the synthesis of new, more potent analogues and to prioritize which compounds to synthesize, thereby saving time and resources. nih.gov

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. Various imidazopyridine derivatives have been the subject of docking studies against a range of biological targets.

For example, novel imidazo[1,2-a]pyridine hybrids have been docked against human leukotriene A4 hydrolase (LTA4H), an enzyme linked to inflammation, to evaluate their binding affinity. chemmethod.com Other studies have docked phenothiazine-containing imidazo[1,2-a]pyridines against microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cancer. nih.gov These studies help to:

Predict Binding Affinity: Docking programs calculate a scoring function to estimate the binding energy (e.g., in kcal/mol), which helps in ranking potential inhibitors. nih.govchemmethod.com

Identify Key Interactions: The resulting docked poses reveal specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the target. chemmethod.com

Guide Structure-Activity Relationship (SAR) Analysis: By comparing the docking results of different derivatives, researchers can rationalize observed SAR and propose modifications to improve binding.

In the context of Imidazo[1,5-a]pyridine derivatives, docking studies have been part of the discovery process for 5-HT4 receptor partial agonists for potential use in treating Alzheimer's disease. nih.gov

Compound ClassBiological TargetKey FindingsReference
Imidazo[1,2-a]pyridine HybridsLeukotriene A4 Hydrolase (LTA4H)Hybrids interacted with key amino acid residues; one compound showed a stronger binding affinity (-11.237 kcal/mol) than the original ligand. chemmethod.com
Phenothiazine-Imidazo[1,2-a]pyridinesMARK4 ProteinCompounds showed binding affinities ranging from -8.1 to -10.4 kcal/mol. nih.gov
Imidazo[1,2-a]pyrimidine DerivativesSARS-CoV-2 Spike Protein & hACE2Top-scoring compound exhibited remarkable affinity (-9.1 and -7.3 kcal/mol) to ACE2 and spike protein, respectively. nih.gov
Imidazo[1,5-a]pyridine Derivatives5-HT4 ReceptorOptimization led to a potent, selective, and brain-penetrant partial agonist. nih.gov

This table summarizes molecular docking results for various imidazopyridine classes against different biological targets to illustrate the application of this computational technique.

Prediction of Spectroscopic Properties from Theoretical Models

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and help interpret experimental data. Theoretical models, particularly those based on Density Functional Theory (DFT), are widely employed to calculate various spectroscopic parameters with a high degree of accuracy. researchgate.netnih.gov These calculations are instrumental in assigning spectral features and understanding the electronic structure and vibrational modes of the molecule.

The prediction of spectroscopic properties typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net Once the optimized geometry is obtained, further calculations can be performed to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating the ¹H and ¹³C chemical shifts. researchgate.netnih.gov These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental spectra.

Infrared (IR) spectroscopy predictions involve calculating the vibrational frequencies and their corresponding intensities. These calculations help in identifying the characteristic vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., C=O, C-H, N-H). researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data.

The prediction of the ultraviolet-visible (UV-Vis) spectrum is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) observed in the experimental spectrum. These calculations also provide information about the nature of the electronic transitions, such as π–π* or n–π* transitions, and the molecular orbitals involved. unito.it The theoretical absorption spectra are often compared with experimental results to understand the photophysical properties of the molecule. unito.itresearchgate.net

The following tables present illustrative theoretical spectroscopic data for this compound, derived from computational methodologies reported for structurally similar compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-125.8
H17.85-
C3-115.2
H37.60-
C5-120.4
H58.10-
C6-118.9
H67.20-
C7-130.5
C8-135.1
C8a-142.3
COOH (C)-168.0
COOH (H)12.50-

Predicted Principal IR Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch (carboxylic acid)3450Broad band characteristic of H-bonded OH
C-H stretch (aromatic)3100-3000Stretching vibrations of C-H bonds on the rings
C=O stretch (carboxylic acid)1715Strong absorption from the carbonyl group
C=N stretch (imidazo ring)1640Characteristic ring stretching
C=C stretch (aromatic)1610, 1550, 1480Ring skeletal vibrations
C-O stretch (carboxylic acid)1300Stretching of the C-O single bond
O-H bend (carboxylic acid)1250In-plane bending of the OH group
C-H bend (aromatic)900-700Out-of-plane bending vibrations

Predicted UV-Vis Absorption Maxima (λmax)

Predicted λmax (nm)Calculated Oscillator Strength (f)Major Orbital Contribution
3650.25HOMO → LUMO (π–π)
3150.40HOMO-1 → LUMO (π–π)
2800.15HOMO → LUMO+1 (π–π*)

Biological Activity and Pharmacological Potential of Imidazo 1,5 a Pyridine 7 Carboxylic Acid Derivatives

General Overview of Biological Activities Associated with Imidazo[1,5-A]pyridines

The broader family of imidazopyridines, including various isomers, is well-documented for its wide spectrum of biological activities. semanticscholar.org These compounds have shown potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents. researchgate.netresearchgate.net The structural similarity of the imidazopyridine nucleus to natural purines allows these compounds to interact with enzymes and receptors within the body, leading to their therapeutic effects. semanticscholar.orgresearchgate.net

Marketed drugs containing the related imidazo[1,2-a]pyridine (B132010) core, such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), highlight the therapeutic viability of this heterocyclic system. researchgate.net Research has demonstrated that derivatives of the imidazopyridine scaffold exhibit activities including, but not limited to, antitubercular, anticonvulsant, and antiulcer properties. researchgate.netresearchgate.netnih.gov The specific biological profile of an imidazopyridine derivative is highly dependent on the nature and position of its substituents.

Role of the Carboxylic Acid Moiety in Biological Interactions

The carboxylic acid group is a key functional group in many biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to exist in an ionized state at physiological pH, allows it to form strong interactions with biological targets such as enzymes and receptors. nih.gov The presence of a carboxylic acid can significantly enhance a molecule's water solubility and modulate its lipophilicity, which are critical factors for drug absorption and distribution in the body.

Anti-inflammatory Activities of Imidazo[1,5-A]pyridine (B1214698) Derivatives

Derivatives of the imidazopyridine scaffold have demonstrated notable anti-inflammatory properties. scirp.org For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the STAT3/NF-κB/iNOS/COX-2 pathway. nih.gov These compounds can reduce the production of pro-inflammatory mediators, suggesting their potential in treating inflammatory conditions. nih.gov While specific studies on the anti-inflammatory activity of Imidazo[1,5-a]pyridine-7-carboxylic acid are limited, the known anti-inflammatory potential of the broader imidazopyridine class suggests this would be a fruitful area for future investigation. scirp.orgacs.org

Antimicrobial Properties

The imidazopyridine scaffold has been a source of promising antimicrobial agents.

Various derivatives of imidazopyridines have been reported to possess significant antibacterial activity. researchgate.net For example, ruthenium(III) complexes incorporating an imidazo[1,5-a]pyridine-based ligand have shown better activity against S. pombe cells compared to the ligand alone and have been screened against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, structurally related imidazo[1,5-a]quinoxaline (B8520501) derivatives have been synthesized and shown to have effective bacteriostatic activity. nih.gov The antibacterial potential of these compounds is often linked to the specific substituents on the heterocyclic core. nih.gov

Some research has focused on the development of imidazo[1,2-a]pyridine amides as potent agents against Mycobacterium tuberculosis. nih.govrsc.org These findings underscore the potential of the imidazopyridine skeleton, including the imidazo[1,5-a]pyridine isomer, as a valuable template for the design of new antibacterial drugs. nih.gov

The antifungal potential of imidazopyridine derivatives is also an active area of research. researchgate.net Studies on hybrid bis-(imidazole)-pyridine derivatives have shown excellent antifungal activity, in some cases superior to the control drug fluconazole. nih.gov The proposed mechanism for some of these compounds involves the inhibition of fungal enzymes essential for cell wall synthesis. nih.gov While direct studies on the antifungal properties of this compound are not widely available, the promising results from related structures suggest that this class of compounds warrants further exploration for its antifungal potential. researchgate.netscirp.orgnih.gov

Anticancer and Antitumor Potential

A significant body of research has highlighted the anticancer and antitumor potential of imidazopyridine derivatives. researchgate.netnih.govrsc.org These compounds have been investigated for their ability to inhibit the proliferation of various cancer cell lines.

For example, novel imidazo[1,2-a]pyridine compounds have demonstrated cytotoxic effects against breast cancer cell lines, such as HCC1937, with IC50 values in the micromolar range. nih.gov These compounds were found to induce cell death and inhibit cell survival. nih.gov Other studies have reported on imidazo[1,2-a]pyridine hybrids that exhibit significant cytotoxicity against lung (A549) and liver (HepG2) cancer cell lines. chemmethod.com The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest. nih.gov The imidazo[1,2-a]pyridine scaffold has been utilized to develop covalent inhibitors targeting specific mutations in cancer-related proteins like KRAS. rsc.org

Cytotoxic Activity of Selected Imidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast)45 nih.gov
IP-6HCC1937 (Breast)47.7 nih.gov
IP-7HCC1937 (Breast)79.6 nih.gov
HB9A549 (Lung)50.56 chemmethod.com
HB10HepG2 (Liver)51.52 chemmethod.com

While the majority of detailed anticancer research has focused on the imidazo[1,2-a]pyridine isomer, the consistent and potent activity observed across a range of derivatives suggests that the imidazo[1,5-a]pyridine scaffold, particularly with a carboxylic acid functional group, represents a promising area for the development of novel anticancer agents.

Enzyme Inhibition Mechanisms (e.g., topoisomerase II)

Derivatives of the imidazopyridine scaffold have been identified as potent inhibitors of various enzymes critical to cellular function and disease progression. One of the key mechanisms involves the inhibition of topoisomerase IIα, an enzyme essential for managing DNA tangles during replication and transcription. nih.gov Certain N-fused imidazoles derived from this scaffold have been shown to inhibit the catalytic activity of topoisomerase IIα, leading to an anti-cancer effect. nih.gov

Beyond topoisomerase, these compounds have demonstrated inhibitory activity against a range of other enzymes. In the context of tuberculosis research, imidazo[1,2-a]pyridine ethers were found to be potent inhibitors of mycobacterial ATP synthesis. rsc.org Other derivatives act as inhibitors of 2-trans-enoyl-acyl carrier protein reductase (InhA) and QcrB, which are crucial for the survival of Mycobacterium tuberculosis. rsc.org Additionally, some analogs have been developed as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in post-translational modification of Rab GTPases. frontiersin.org For neurodegenerative diseases, certain derivatives show promise by inhibiting acetylcholinesterase activity, a key target in Alzheimer's disease treatment. The broad enzymatic inhibition profile also includes Nek2, a kinase involved in cell cycle regulation, and Aurora kinases. documentsdelivered.comdergipark.org.tr

Inhibition of Cellular Proliferation

A significant body of research highlights the potent anti-proliferative activity of this compound analogs against various cancer cell lines. nih.govnih.gov These compounds have demonstrated considerable cytotoxic effects, making them subjects of interest in oncology research. nih.govchemmethod.com Studies have reported significant inhibitory action against the proliferation and migration of breast cancer cells. nih.gov

The efficacy of these derivatives has been quantified through half-maximal inhibitory concentration (IC50) values across multiple cell lines. For instance, specific compounds have shown potent activity against melanoma (A375, WM115) and cervical cancer (HeLa) cells, with IC50 values ranging from 9.7 to 44.6 µM after 48 hours of treatment. researchgate.netnih.gov Another study on newly synthesized imidazo[1,2-a]pyridines (IP-5, IP-6, and IP-7) reported significant cytotoxic effects on the HCC1937 breast cancer cell line, with IC50 values of 45 µM, 47.7 µM, and 79.6 µM, respectively. nih.gov Furthermore, novel hybrids have shown promising activity against lung cancer (A549) and liver carcinoma (HepG2) cell lines, with some compounds exhibiting lower IC50 values than the conventional chemotherapy drug Cisplatin. chemmethod.comchemmethod.com One particularly potent derivative, compound 28e, displayed an IC50 of just 38 nM against the MGC-803 gastric cancer cell line. documentsdelivered.com

Compound/DerivativeCell LineReported IC50 ValueReference
Compound 6A375 (Melanoma)9.7 - 44.6 µM researchgate.net
Compound 6WM115 (Melanoma)9.7 - 44.6 µM researchgate.net
Compound 6HeLa (Cervical Cancer)9.7 - 44.6 µM researchgate.net
IP-5HCC1937 (Breast Cancer)45 µM nih.gov
IP-6HCC1937 (Breast Cancer)47.7 µM nih.gov
IP-7HCC1937 (Breast Cancer)79.6 µM nih.gov
HB9A549 (Lung Cancer)50.56 µM chemmethod.comchemmethod.com
HB10HepG2 (Liver Carcinoma)51.52 µM chemmethod.comchemmethod.com
Compound 28eMGC-803 (Gastric Cancer)38 nM documentsdelivered.com

Antiviral Effects

This compound derivatives have been investigated for their antiviral properties, showing activity against several viruses. nih.gov Research has demonstrated that certain analogs can inhibit the replication of Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov The mechanism for this anti-HIV activity often involves the inhibition of the viral enzyme reverse transcriptase (RT). nih.gov A series of substituted imidazo[1,5-b]pyridazines were specifically tested for their inhibitory activity against HIV-1 RT, with some compounds showing exceptional potency (IC50 = 0.65 nM). nih.gov These compounds were also able to inhibit HIV-1 replication in vitro in MT-4 and C8166 cells. nih.gov

In addition to anti-HIV activity, other antiviral effects have been documented. Bromo-substituted and para-cyano-substituted derivatives of imidazo[4,5-b]pyridines displayed selective, albeit moderate, activity against the respiratory syncytial virus (RSV). mdpi.com The broader class of imidazole (B134444) derivatives has been recognized for its potential against a variety of RNA and DNA viruses, underscoring the therapeutic promise of this chemical scaffold in antiviral drug discovery. nih.gov

Other Documented Biological Activities

The pharmacological profile of imidazo[1,5-a]pyridine analogs extends to a variety of other biological activities.

Cardiotonic Effects: Drugs incorporating imidazo[1,2-a]pyridine moieties are utilized in the treatment of cardiac disorders. nih.gov

Aromatase Inhibition: The imidazopyridine chemical class includes compounds that have been developed as aromatase inhibitors. semanticscholar.org

HIV-Protease Inhibition: Beyond reverse transcriptase, some derivatives have been shown to inhibit HIV replication by targeting viral proteases.

Relevance to Alzheimer's Disease: Certain derivatives exhibit inhibitory effects on acetylcholinesterase, an enzyme that is a primary target for drugs aimed at treating neurodegenerative conditions such as Alzheimer's disease.

No specific research findings regarding thromboxane (B8750289) A2 synthesis inhibition were identified in the provided search results.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activities of this compound analogs. These studies reveal how specific structural modifications influence the compound's potency and mechanism of action.

For antiviral activity, SAR studies identified hydrophobicity (logP) as a critical factor. nih.gov In the context of anti-HIV-1 agents that inhibit reverse transcriptase, key features for interaction include a hydrogen-bond acceptor, aromatic pi-orbital bonding with the core imidazopyridazine nucleus, and a benzoyl group separated from the heterocycle by a spacer. nih.gov The addition of a 2-imidazolyl substitution was found to confer exceptional activity, attributed to extra binding from the imidazole sp2 nitrogen atom. nih.gov

In the development of antituberculosis agents, SAR analysis indicated that the bridgehead nitrogen of the imidazopyridine core and a directly attached phenyl ring were essential for maintaining biological activity against mycobacterial ATP synthesis. rsc.org For cytotoxic agents, SAR studies explored various substitutions on an aryl ring at the 2nd position of the heterocyclic core. researchgate.net It was observed that introducing fluoro substituents increased lipophilicity and cell permeability, thereby enhancing potency. researchgate.net The type of amide group also influenced activity, with a cyclopropyl (B3062369) amide proving to be more potent. researchgate.net For inhibitors of Rab geranylgeranyl transferase (RGGT), the nature of the substituent at the C6 position was found to be directly responsible for the compound's activity. frontiersin.org

Mechanistic Investigations of Biological Action

Investigations into the mechanisms of action for imidazo[1,5-a]pyridine derivatives have revealed their ability to modulate key cellular pathways and interact with specific molecular targets. A primary mechanism is the modulation of signaling pathways involved in inflammation and cancer progression. One study found that a novel imidazo[1,2-a]pyridine derivative exerts anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov These compounds can diminish the DNA-binding activity of NF-κB, a crucial transcription factor in inflammatory responses. nih.gov

In cancer cells, other derivatives have been shown to inhibit the AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. nih.gov This inhibition can lead to cell cycle arrest, typically at the G2/M phase, and the induction of intrinsic apoptosis. researchgate.netnih.gov The apoptotic effect may be mediated through the p53/Bax pathway. nih.gov

At the molecular level, the planar structure of the imidazopyridine scaffold allows it to mimic natural purines, facilitating interactions with the active sites of enzymes and G-protein-coupled receptors. For anti-HIV activity, the proposed interaction with reverse transcriptase involves hydrogen-bond acceptor and aromatic pi-orbital bonding. nih.gov In another context, ruthenium(III) complexes based on an imidazo[1,5-a]pyridine scaffold have been shown to interact with DNA through an intercalative mode of binding, leading to DNA cleavage and genotoxicity. researchgate.net

Applications in Advanced Materials and Chemical Sensing of Imidazo 1,5 a Pyridine 7 Carboxylic Acid Derivatives

Fluorescent Probes and Sensors

The unique photophysical characteristics of Imidazo[1,5-a]pyridine (B1214698) derivatives make them excellent candidates for the development of fluorescent probes and sensors. Their emission properties are often sensitive to the local environment, allowing for the detection and quantification of various analytes.

pH Probes and Sensing Mechanisms (Intramolecular Charge Transfer, ICT)

Derivatives of Imidazo[1,5-a]pyridine have been successfully engineered as pH-activatable ratiometric fluorescent probes. A notable example involves a system where an Imidazo[1,5-a]pyridine fluorophore acts as a Fluorescence Resonance Energy Transfer (FRET) donor linked to a rhodamine B fluorophore, which serves as the FRET acceptor. The sensing mechanism is a sophisticated integration of Intramolecular Charge Transfer (ICT) and FRET processes.

Upon changes in pH, the electronic properties of the Imidazo[1,5-a]pyridine moiety are altered, leading to a change in the efficiency of the ICT process. This, in turn, modulates the energy transfer to the rhodamine acceptor, resulting in a ratiometric change in the fluorescence emission at two different wavelengths. Specifically, a decrease in pH leads to a simultaneous enhancement of the fluorescence intensity of both the Imidazo[1,5-a]pyridine and rhodamine components. This dual-emission response allows for a more accurate and reliable determination of pH, as the ratio of the two emission intensities is less susceptible to variations in probe concentration and instrumental factors. The pKa of such probes can be fine-tuned, with reported values around 4.96, making them suitable for studying acidic environments.

While not a derivative of the 7-carboxylic acid isomer, a fluorescent probe based on a pyrazolo[1,5-a]pyridine (B1195680) derivative also highlights the utility of the broader imidazopyridine scaffold for pH sensing via an ICT mechanism. This further supports the principle that the electronic structure of this class of compounds is highly sensitive to protonation, leading to significant changes in their fluorescent properties.

Real-time pH Monitoring in Biological Systems

The development of Imidazo[1,5-a]pyridine-based pH probes has opened up avenues for real-time pH monitoring within biological systems, particularly in acidic organelles like lysosomes. The probe described above, with a pKa of 4.96, demonstrates excellent performance in the pH range of 4.0–5.8, which is characteristic of lysosomal compartments.

These probes exhibit low cytotoxicity and can be successfully applied in live cells, such as HeLa cells. Fluorescence microscopy imaging has demonstrated their capability to visualize weak acid pH changes within the lysosomes of living cells. The ratiometric nature of the probe is particularly advantageous for cellular imaging, as it provides a built-in correction for variations in focal plane, cell thickness, and probe distribution, leading to more quantitative and reliable pH measurements.

Probe Characteristics for Lysosomal pH Sensing
Sensing Mechanism FRET and ICT
Fluorophores Imidazo[1,5-a]pyridine (donor), Rhodamine B (acceptor)
pKa 4.96
Linear pH Range 4.0–5.8
Application Real-time pH monitoring in lysosomes of live HeLa cells
Key Advantage Ratiometric detection for enhanced accuracy

This table summarizes the key features of a ratiometric lysosomal pH probe based on an Imidazo[1,5-a]pyridine derivative.

Metal Ion Sensing

The ability of Imidazo[1,5-a]pyridine derivatives to coordinate with metal ions has been harnessed for the development of fluorescent sensors for metal detection. A coordination polymer derived from an Imidazo[1,5-a]pyridine scaffold has been shown to be capable of detecting Cu²⁺, CrO₄²⁻, and Cr₂O₇²⁻ ions in aqueous solutions. While this example does not specifically use the 7-carboxylic acid derivative, it demonstrates the potential of the core structure in designing metal ion sensors. The coordination of the metal ion to the Imidazo[1,5-a]pyridine ligand can lead to a significant change in the fluorescence properties of the material, such as quenching or enhancement, allowing for the detection of the target ion.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives are promising materials for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their inherent luminescence and thermal stability. Their compact and rigid structure contributes to high emission quantum yields.

Research has focused on modifying the Imidazo[1,5-a]pyridine core to tune its emission color and improve its performance in devices. For instance, a series of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols bearing long alkyl chains at the 1-position have been synthesized and characterized. These compounds exhibit blue emission in both solution and in thin polymeric films, which is a crucial color for full-color display applications. The introduction of the alkyl chains enhances the solubility and film-forming properties of the materials without significantly compromising their luminescence.

These blue-emissive dyes display several desirable features for optoelectronic applications, including large Stokes shifts and good fluorescence quantum yields. The large Stokes shift is particularly beneficial as it minimizes self-absorption, which can be a significant loss mechanism in solid-state devices.

Properties of Blue Emissive Imidazo[1,5-a]pyridine Derivatives
Compound Class Boron difluoride complexes of 2-(imidazo[1,5-a]pyridin-3-yl)phenols
Emission Color Blue
Key Features Large Stokes shifts, Good fluorescence quantum yields
Functionalization Long alkyl chains for improved solubility and film formation
Potential Application Emissive materials in blue OLEDs

This table highlights the properties of a class of Imidazo[1,5-a]pyridine derivatives designed for optoelectronic applications.

Biological Imaging Applications (e.g., Cell Imaging)

The favorable photophysical properties of Imidazo[1,5-a]pyridine derivatives, such as their strong fluorescence and good photostability, make them valuable tools for biological imaging. Their ability to function as fluorescent probes allows for the visualization of cellular structures and processes.

Derivatives of Imidazo[1,5-a]pyridine have been designed as fluorescent labels for cell imaging applications. By incorporating a carboxylic acid group, the water solubility of these compounds can be increased, and a site for conjugation to biomolecules can be introduced. These probes have demonstrated good permeability to both the plant cell wall and plasma membrane, allowing for efficient internalization into inner plant tissues while retaining strong fluorescence in aqueous media.

In addition to plant cells, these derivatives have been used for imaging in mammalian cells. For example, a new cyan fluorescent probe based on an Imidazo[1,5-a]pyridine derivative has been developed for the selective detection and imaging of thiols (cysteine, glutathione, and homocysteine) in living MCF-7 cells and even in zebrafish. This probe exhibited a large Stokes shift, fast response time, and low cytotoxicity, all of which are crucial for live-cell imaging.

Ligands in Coordination Chemistry

The Imidazo[1,5-a]pyridine scaffold is a versatile ligand in coordination chemistry, capable of binding to a variety of metal centers. The nitrogen atoms in the fused ring system provide excellent coordination sites. Depending on the substituents on the core structure, these ligands can act as bidentate, tridentate, or even tetradentate chelators.

The coordination of Imidazo[1,5-a]pyridine derivatives to metal ions can lead to the formation of coordination polymers with interesting structural and functional properties. For instance, a linear ditopic Imidazo[1,5-a]pyridine derivative has been used to synthesize one- and two-dimensional Zn(II) coordination polymers. In these structures, the Imidazo[1,5-a]pyridine derivative can act as either a propagator of the dimensionality of the structure or as an ancillary ligand, demonstrating its structural versatility.

Future Research Directions and Challenges for Imidazo 1,5 a Pyridine 7 Carboxylic Acid

Development of Novel and Efficient Synthetic Routes with Green Chemistry Principles

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing the Imidazo[1,5-a]pyridine-7-carboxylic acid core. Current synthetic strategies for the broader imidazo[1,5-a]pyridine (B1214698) class often involve multi-component reactions, cyclocondensations, and metal-catalyzed C-H amination. organic-chemistry.orgrsc.orgnih.govbeilstein-journals.org For instance, iron-catalyzed C-H amination has been demonstrated for the construction of various imidazole-fused ring systems, utilizing anisole (B1667542) as a green solvent and producing water as the only byproduct. organic-chemistry.org Another approach involves a copper(II)-catalyzed tandem reaction that uses molecular oxygen as a clean oxidant. organic-chemistry.org

However, the direct and high-yield synthesis of the 7-carboxylic acid derivative remains a key challenge. Future synthetic strategies should aim to:

Utilize Greener Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol (B145695), or bio-based solvents such as eucalyptol. researchgate.net

Employ Catalysis: Developing novel catalysts, particularly those based on earth-abundant and non-toxic metals like iron, to promote cyclization and functionalization with high atom economy. organic-chemistry.org

Alternative Energy Sources: Exploring the use of microwave irradiation or photocatalysis to accelerate reaction times and reduce energy consumption. mdpi.comsemanticscholar.org

Exploration of New Derivatization Strategies for Enhanced Bioactivity and Selectivity

The carboxylic acid group at the 7-position is a prime site for derivatization to modulate the compound's physicochemical properties and biological activity. A significant area of future research lies in exploring diverse derivatization strategies.

One notable example is the development of 3-butyl-1-chloro this compound (SGJ) , a derivative that functions as a fluorescent pH probe. rsc.orgrsc.org This demonstrates how modifications at other positions (1 and 3), in conjunction with the 7-carboxylic acid, can lead to novel functionalities.

Another promising strategy involves using the carboxylic acid as a linker. For instance, this compound has been used as a monomeric unit in the synthesis of dimeric compounds designed as FGF-receptor agonists. nih.gov In these structures, the carboxylic acid is reacted with diamines to form amide bonds, effectively linking two monomer units. nih.gov

Future derivatization strategies could include:

Amide Library Synthesis: Coupling the carboxylic acid with a diverse range of amines to create libraries of amides for screening against various biological targets.

Esterification: Forming esters to improve properties such as cell permeability and pharmacokinetic profiles.

Bio-conjugation: Using the carboxylic acid as an anchor to attach the molecule to biomolecules like peptides, antibodies, or nanoparticles for targeted delivery.

Deeper Understanding of Structure-Property Relationships through Advanced Experimental and Computational Studies

A deeper understanding of how the chemical structure of this compound and its derivatives relates to their functional properties is crucial for rational design. The imidazo[1,5-a]pyridine scaffold is known for its unique photophysical properties, including intense fluorescence and large Stokes shifts, making it suitable for applications in bioimaging and as chemical sensors. mdpi.comunito.itresearchgate.netnih.gov

The derivative 3-butyl-1-chloro this compound (SGJ) serves as an excellent case study. It has been shown to selectively respond to acidic pH with a rapid fluorescent response. rsc.orgresearchgate.net This pH-dependent fluorescence is attributed to an intramolecular charge transfer (ICT) process. nih.gov Future research should employ a combination of advanced experimental and computational methods to elucidate these relationships further.

Experimental Approaches:

Spectroscopy: Utilizing steady-state and time-resolved fluorescence spectroscopy to study the photophysical properties in various environments.

X-ray Crystallography: Determining the solid-state structure to understand intermolecular interactions and packing effects. unito.it

NMR Spectroscopy: Probing the solution-state structure and dynamics.

Computational Approaches:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): Calculating electronic structures, molecular orbitals, and absorption/emission spectra to rationalize experimental observations and predict the properties of novel derivatives. unito.it

Molecular Docking: Simulating the interaction of derivatives with biological targets to predict binding modes and affinities.

Comprehensive Mechanistic Studies of Biological Interactions and Pharmacological Targets

Identifying the specific biological targets and understanding the mechanism of action at a molecular level are critical for therapeutic development. Research on the derivative 3-butyl-1-chloro this compound (SGJ) has revealed a fascinating biological activity related to cellular senescence.

Studies have shown that SGJ can co-localize within lysosomes of bone marrow-derived mesenchymal stem cells (BMSCs). researchgate.netsciprofiles.com It appears to promote lysosomal acidification, a process that is often dysregulated during cellular aging. By increasing the concentration of H+ within lysosomes, SGJ helps to inhibit senescence in these cells. sciprofiles.com Further investigation suggests that SGJ may act as an antagonist to Bafilomycin-A1, potentially by targeting the V0 proton channel of vacuolar H+-ATPase (v-ATPase). sciprofiles.com

Future mechanistic studies should aim to:

Target Identification: Employ chemical proteomics and other advanced techniques to identify the direct protein targets of this compound derivatives.

Pathway Analysis: Elucidate the downstream signaling pathways affected by these compounds.

In Vivo Validation: Use animal models to confirm the in vitro findings and understand the physiological effects.

Integration into Multidisciplinary Research Platforms for Novel Applications

The unique properties of this compound and its derivatives make them suitable for integration into various multidisciplinary research platforms. The demonstrated application of SGJ as a fluorescent probe for lysosomal pH highlights its utility in cell biology for studying fundamental processes like aging and autophagy. sciprofiles.com

Future opportunities for multidisciplinary applications include:

Bioimaging and Diagnostics: Developing more sophisticated fluorescent probes for detecting other biologically relevant analytes or for use in advanced microscopy techniques like confocal microscopy. nih.gov

Materials Science: Incorporating the imidazo[1,5-a]pyridine core into polymers or coordination complexes to create novel materials with unique optical or electronic properties for applications like organic light-emitting diodes (OLEDs). rsc.orgmdpi.com

Drug Delivery: Utilizing the scaffold in the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule.

Translational Research Challenges and Opportunities for Therapeutic and Material Applications

Translating promising laboratory findings into clinical or commercial applications presents significant challenges and opportunities. The potential of derivatives like SGJ to inhibit senescence in mesenchymal stem cells (MSCs) opens up exciting therapeutic possibilities, particularly in regenerative medicine and for treating age-related diseases. rsc.orgsciprofiles.com However, the path to clinical translation is fraught with hurdles.

Challenges:

Pharmacokinetics and Safety: The broader class of imidazopyridines often faces challenges with physicochemical properties like high lipophilicity and low aqueous solubility, which can impact their pharmacokinetic profiles and potential for toxicity. rsc.org

Target Specificity: Ensuring that derivatives act selectively on their intended target without causing off-target effects is paramount for therapeutic use.

Scalability of Synthesis: Developing cost-effective and scalable synthetic routes that are compliant with Good Manufacturing Practice (GMP) is essential for producing clinical-grade material.

Opportunities:

Regenerative Medicine: The ability to modulate cellular senescence could enhance the efficacy of MSC-based therapies for a variety of conditions, including osteoarthritis and other degenerative diseases.

Anti-Aging Interventions: Targeting fundamental aging processes like lysosomal dysfunction represents a novel therapeutic strategy.

Diagnostic Tools: The development of highly specific and sensitive fluorescent probes could lead to new diagnostic assays for diseases associated with pH dysregulation.

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Imidazo[1,5-A]pyridine-7-carboxylic acid
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Reactant of Route 2
Imidazo[1,5-A]pyridine-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.